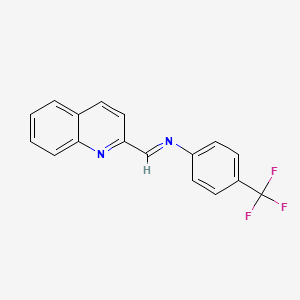
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a C=N bond. This compound is notable for its unique structure, combining a quinoline moiety with a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group imparts significant chemical stability and unique electronic properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as metal ions or biological macromolecules. The quinoline moiety can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(Quinolin-2-ylmethylene)aniline: Lacks the trifluoromethyl group, resulting in different electronic properties.
N-(Pyridin-2-ylmethylene)-4-(trifluoromethyl)aniline: Contains a pyridine ring instead of quinoline, affecting its coordination chemistry.
N-(Quinolin-2-ylmethylene)-4-methylaniline: Substitutes the trifluoromethyl group with a methyl group, altering its chemical stability.
Uniqueness
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is unique due to the presence of both the quinoline and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific electronic characteristics.
Properties
CAS No. |
88346-81-0 |
|---|---|
Molecular Formula |
C17H11F3N2 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |
InChI Key |
JAFWLVGRAMQCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
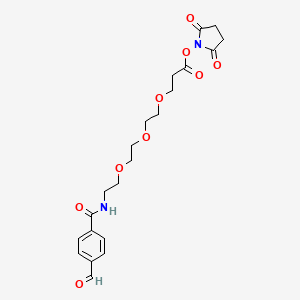
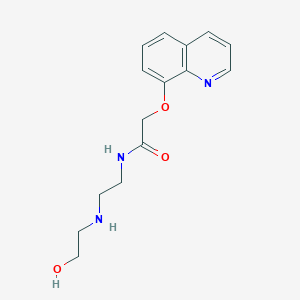
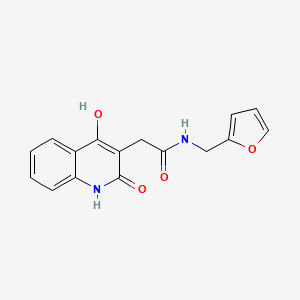
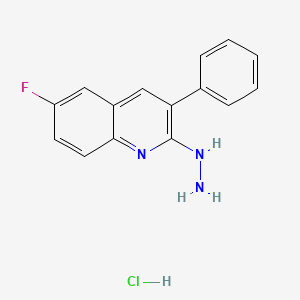
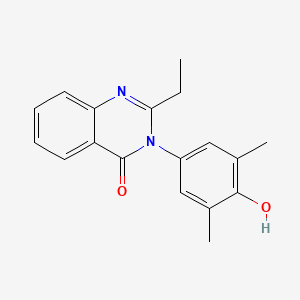
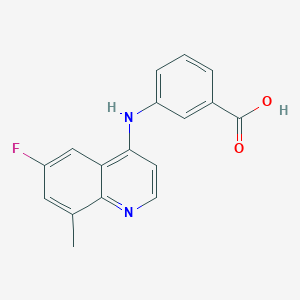
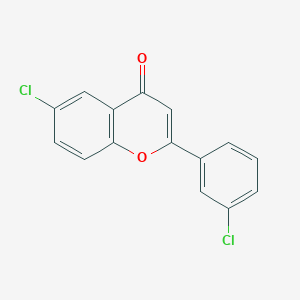
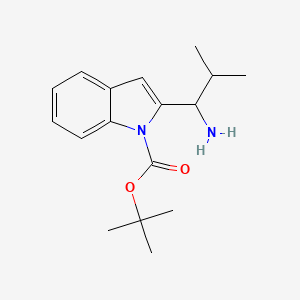
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
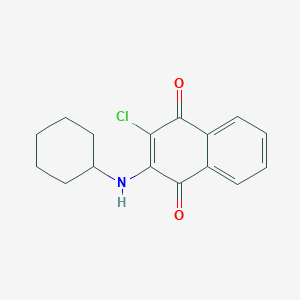
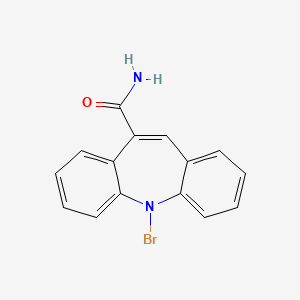
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
